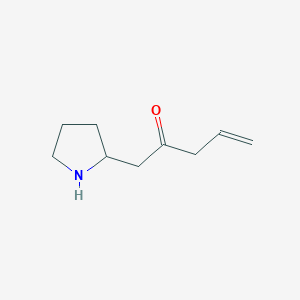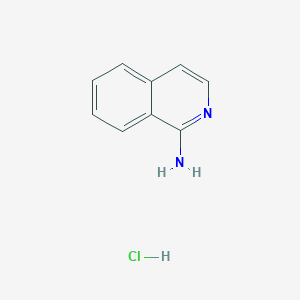![molecular formula C20H20N2O4 B13204400 3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13204400.png)
3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, a cyanophenyl group, and a dimethylpropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Cyanophenyl Intermediate: The cyanophenyl group is introduced through a nucleophilic substitution reaction.
Coupling with Dimethylpropanoic Acid: The protected amino group is coupled with dimethylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Deprotection: The final step involves the removal of the Cbz protecting group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary or secondary amines.
Aplicaciones Científicas De Investigación
3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the cyanophenyl group may interact with enzymes or receptors. The exact mechanism depends on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
- 3-{[(Benzyloxy)carbonyl]amino}propanoic acid
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C20H20N2O4 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
3-(4-cyanophenyl)-2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H20N2O4/c1-20(2,18(23)24)17(16-10-8-14(12-21)9-11-16)22-19(25)26-13-15-6-4-3-5-7-15/h3-11,17H,13H2,1-2H3,(H,22,25)(H,23,24) |
Clave InChI |
LLMQWBPDLXVVCP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=CC=C(C=C1)C#N)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


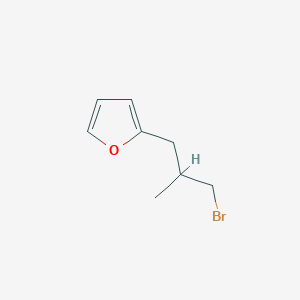
![2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13204332.png)
![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13204339.png)
![Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13204343.png)
![3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol](/img/structure/B13204346.png)
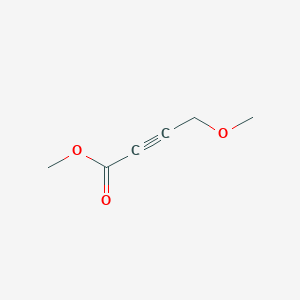
![2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13204353.png)
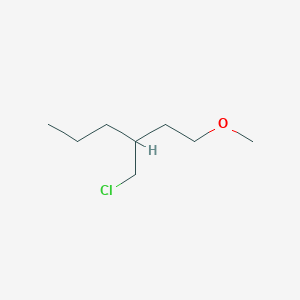
![2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13204364.png)
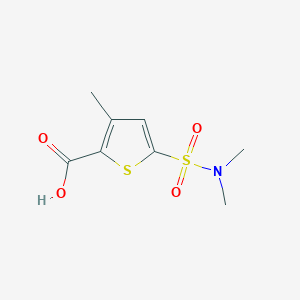
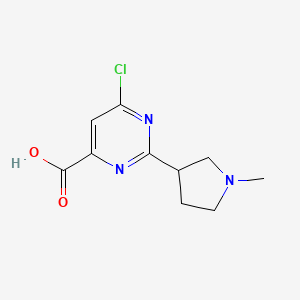
![N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13204392.png)
